molecular formula C13H13ClN2O4S3 B2629457 5-chloro-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)thiophene-2-sulfonamide CAS No. 946342-44-5

5-chloro-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)thiophene-2-sulfonamide

Cat. No.: B2629457
CAS No.: 946342-44-5
M. Wt: 392.89
InChI Key: SFKXAXSSNGSZOE-UHFFFAOYSA-N
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Description

5-chloro-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)thiophene-2-sulfonamide is an organic compound that features a thiophene ring, a sulfonamide group, and a chlorinated phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)thiophene-2-sulfonamide typically involves multiple steps:

    Formation of the Isothiazolidine Ring: The isothiazolidine ring can be synthesized by reacting a suitable amine with sulfur dioxide and an oxidizing agent.

    Chlorination: The phenyl ring is chlorinated using reagents such as thionyl chloride or sulfuryl chloride.

    Coupling Reaction: The chlorinated phenyl is then coupled with thiophene-2-sulfonamide using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the use of greener solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonamide group.

    Reduction: Reduction reactions can target the nitro group if present or the sulfonamide group.

    Substitution: The chlorine atom on the phenyl ring can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include amines or reduced sulfonamides.

    Substitution: Products depend on the nucleophile used, such as substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for more complex molecules. Its functional groups allow for further chemical modifications, making it useful in synthetic organic chemistry.

Biology

Biologically, 5-chloro-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)thiophene-2-sulfonamide has potential as an antimicrobial agent due to its sulfonamide group, which is known to inhibit bacterial growth.

Medicine

In medicine, this compound could be explored for its potential as an anti-inflammatory or anticancer agent. The presence of the sulfonamide group is significant, as many sulfonamide drugs are used to treat infections and other conditions.

Industry

Industrially, this compound could be used in the development of new materials with specific electronic or photonic properties due to the presence of the thiophene ring, which is known for its conductive properties.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antimicrobial properties.

    Thiophene-2-sulfonamide: Lacks the chlorinated phenyl group but shares the thiophene and sulfonamide moieties.

    Chlorothiazide: Contains a chlorinated phenyl group and a sulfonamide, used as a diuretic.

Uniqueness

5-chloro-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)thiophene-2-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the thiophene ring, sulfonamide group, and chlorinated phenyl group makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

5-chloro-N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O4S3/c14-12-6-7-13(21-12)23(19,20)15-10-2-4-11(5-3-10)16-8-1-9-22(16,17)18/h2-7,15H,1,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFKXAXSSNGSZOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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